molecular formula C13H12BrNO4 B8602459 Methyl 4-(bromoacetyl)-7-methoxy-1H-indole-2-carboxylate CAS No. 84638-96-0

Methyl 4-(bromoacetyl)-7-methoxy-1H-indole-2-carboxylate

Cat. No. B8602459
CAS RN: 84638-96-0
M. Wt: 326.14 g/mol
InChI Key: GTAJQPCNVKWQTN-UHFFFAOYSA-N
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Patent
US04835175

Procedure details

A-2. A solution of 1.02 g of 7-methoxyindole--2carboxylic acid methyl ester in 25 ml of dichloromethane is combined with 2 g of aluminum chloride and 0.65 ml of bromoacetyl bromide and the mixture is heated for 3 hours under reflux. The reaction mixture is allowed to cool and poured into 100 ml of a mixture of equal parts of ice water and concentrated hydrochloric acid. The organic phase is separated, concentrated to dryness under vacuum, and recrystallization from acetonitrile yields 650 mg of 4-bromoacetyl-7-methoxyindole-2-carboxylic acid methyl ester, mp 197°-201° C.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0.65 mL
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][C:8]=2[O:14][CH3:15])=[O:4].[Cl-].[Al+3].[Cl-].[Cl-].[Br:20][CH2:21][C:22](Br)=[O:23].Cl>ClCCl>[CH3:1][O:2][C:3]([C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[C:11]([C:22](=[O:23])[CH2:21][Br:20])[CH:10]=[CH:9][C:8]=2[O:14][CH3:15])=[O:4] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
COC(=O)C=1NC2=C(C=CC=C2C1)OC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0.65 mL
Type
reactant
Smiles
BrCC(=O)Br
Step Four
Name
mixture
Quantity
100 mL
Type
reactant
Smiles
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum, and recrystallization from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1NC2=C(C=CC(=C2C1)C(CBr)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.